3-Hydroxy-3-methyl-1-phenylbutan-1-one
Description
Contextual Significance in Organic Chemistry Research
The importance of 3-Hydroxy-3-methyl-1-phenylbutan-1-one in organic chemistry research is intrinsically linked to its classification as a β-hydroxy ketone. organic-chemistry.org This class of compounds is fundamental to carbon-carbon bond formation, a cornerstone of synthetic organic chemistry. taylorandfrancis.com β-Hydroxy ketones are the characteristic products of the aldol (B89426) reaction, a powerful tool for constructing complex organic molecules. wikipedia.orglibretexts.org The presence of both a hydroxyl and a carbonyl group provides two reactive centers, enabling a variety of subsequent chemical modifications. These compounds are pivotal in the synthesis of natural products, pharmaceuticals, and other fine chemicals. wikipedia.orgsigmaaldrich.com
Historical Trajectory of Synthetic Studies on this compound and Related Scaffolds
The synthetic history of this compound is rooted in the broader history of the aldol reaction. First discovered in 1872 by Charles Wurtz, the aldol reaction initially involved the self-condensation of aldehydes. sigmaaldrich.com Over time, the reaction was expanded to include ketones and so-called "crossed" aldol reactions between two different carbonyl compounds. wikipedia.org A significant advancement in the synthesis of β-hydroxy ketones was the development of the Mukaiyama aldol addition, which utilizes silyl (B83357) enol ethers, allowing for greater control and milder reaction conditions. organic-chemistry.org Specifically, the synthesis of this compound has been achieved through a crossed aldol reaction. researchgate.net
Structural Features and Functional Group Interplay within the this compound Moiety
The structure of this compound, with the molecular formula C₁₁H₁₄O₂, contains a phenyl group, a ketone, and a tertiary alcohol. nih.gov The interplay between the hydroxyl and ketone functional groups is a key aspect of its chemistry. The presence of the hydroxyl group at the β-position relative to the ketone can lead to intramolecular hydrogen bonding, influencing the compound's conformation and reactivity. acs.org This interaction can affect the acidity of the α-protons and the reactivity of both the carbonyl and hydroxyl groups. The spatial arrangement of these groups is crucial in stereoselective reactions involving this and similar β-hydroxy ketone scaffolds.
Below is a table of computed molecular properties for this compound.
| Property | Value |
| Molecular Weight | 178.23 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 178.099379685 |
| Monoisotopic Mass | 178.099379685 |
| Topological Polar Surface Area | 37.3 Ų |
| Heavy Atom Count | 13 |
| Complexity | 179 |
(Data sourced from PubChem CID 640205) nih.gov
Overview of Key Research Directions and Challenges Pertaining to this compound
Current research involving this compound and related β-hydroxy ketones is focused on several key areas. A major direction is their use as precursors in the synthesis of more complex molecules, including natural products and pharmaceuticals. wikipedia.orgsigmaaldrich.com The development of stereoselective methods for their synthesis remains a significant area of investigation, as controlling the stereochemistry of the hydroxyl and adjacent carbon centers is often crucial for the biological activity of the final product.
A primary challenge in the synthesis of this compound and other tertiary β-hydroxy ketones is the control of the aldol reaction to prevent side reactions, such as dehydration to form α,β-unsaturated ketones. ncert.nic.in Furthermore, achieving high enantioselectivity in the creation of the chiral center at the hydroxyl-bearing carbon is a persistent challenge, particularly when a tertiary alcohol is formed. nih.gov
Below is a table detailing a reported synthesis of this compound via a crossed aldol reaction.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| Silyl enol ether of Acetophenone | Acetone | Titanium tetrachloride (TiCl₄) | This compound |
(Based on the principles of Mukaiyama aldol reaction as described for related syntheses) researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H14O2/c1-11(2,13)8-10(12)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
InChI Key |
JRIXZVRUSPMVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 3 Hydroxy 3 Methyl 1 Phenylbutan 1 One
Classical Synthetic Approaches to 3-Hydroxy-3-methyl-1-phenylbutan-1-one
Traditional methods for synthesizing β-hydroxy ketones like this compound have long relied on robust and well-established reactions. These include the use of highly reactive organometallic species, aldol-type condensations, and transformations involving ester or carboxylic acid precursors.
Organometallic reagents, such as Grignard and organolithium compounds, are powerful nucleophiles widely used for forming carbon-carbon bonds. mnstate.eduthermofisher.com Their application in the synthesis of this compound typically involves the addition of a methyl or phenyl nucleophile to an appropriate carbonyl-containing substrate.
One potential pathway involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a β-keto ester like ethyl benzoylacetate. The Grignard reagent would preferentially attack the ketone carbonyl, and subsequent hydrolysis would yield the target tertiary alcohol. Similarly, organolithium reagents, which are generally more reactive than their Grignard counterparts, can be used. researchgate.net For instance, methyllithium (CH₃Li) could react with ethyl benzoylacetate to form the desired product. The high reactivity of organolithium reagents often allows for reactions to proceed at lower temperatures.
Another approach could utilize the reaction of a phenyl-based organometallic reagent with a substrate already containing the hydroxy-methyl-butan-one backbone. For example, phenylmagnesium bromide could be added to 4-hydroxy-4-methyl-2-pentanone.
The general mechanism for a Grignard reaction involves the nucleophilic carbanion attacking the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol. mnstate.edu
Table 1: Representative Organometallic Addition Reactions
| Reagent | Substrate | Product |
|---|---|---|
| Methylmagnesium Bromide | Ethyl Benzoylacetate | This compound |
| Methyllithium | Ethyl Benzoylacetate | This compound |
The most direct and classic route to this compound is the crossed aldol (B89426) reaction between acetophenone and acetone. researchgate.netwikipedia.org In this reaction, an enolate is formed from one carbonyl compound, which then acts as a nucleophile, attacking the carbonyl carbon of the second compound. wikipedia.org
To achieve a selective crossed aldol reaction, a non-enolizable base or a Lewis acid catalyst is often employed. For instance, the reaction can be promoted by a Lewis acid like titanium tetrachloride (TiCl₄). In a documented procedure, the silyl (B83357) enol ether of acetophenone is reacted with acetone in the presence of TiCl₄ at low temperatures (e.g., -78°C) to afford the desired β-hydroxy ketone in good yield. researchgate.net This method provides regiospecific addition and is a common strategy for synthesizing aldol products. researchgate.net
The reaction proceeds as follows:
Acetophenone is converted to its enolate (or silyl enol ether).
The enolate attacks the carbonyl carbon of acetone.
The resulting alkoxide is protonated upon workup to give this compound.
Under certain conditions, the aldol addition product can easily dehydrate to form an α,β-unsaturated ketone. wikipedia.org Careful control of reaction temperature is often necessary to isolate the β-hydroxy carbonyl compound. wikipedia.org
Table 2: Aldol Reaction for Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Yield | Reference |
|---|
The synthesis of the target compound can also be approached through the transformation of carboxylic acid derivatives. As mentioned in the organometallic section, β-keto esters like ethyl benzoylacetate are excellent precursors. The reaction of such an ester with two equivalents of a methyl organometallic reagent is a standard method for producing tertiary alcohols. The first equivalent adds to the ketone, and the second attacks the ester after the initial intermediate potentially rearranges, though direct addition to the ketone is the more likely pathway in this specific substrate.
Alternatively, transformations involving lactones can lead to γ-hydroxy carboxylic acids, which could then be converted to the target molecule through oxidation and reaction with a phenyl organometallic reagent. researchgate.net For example, a substituted γ-butyrolactone could be opened to a γ-hydroxy acid, which is then manipulated to install the necessary phenyl ketone functionality.
The use of Weinreb amides offers another controlled method. A Weinreb amide derived from benzoic acid could be reacted with the lithium enolate of acetone. The resulting intermediate is stable to further addition, allowing for the isolation of the β-hydroxy ketone after an aqueous workup. This method provides a high degree of control and avoids the over-addition often seen with more reactive substrates like acid chlorides or esters.
Modern and Catalytic Synthetic Pathways to this compound
Modern synthetic chemistry increasingly focuses on catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions. These include transition metal-catalyzed cross-couplings and organocatalytic strategies.
While direct synthesis of this compound via a single transition-metal-catalyzed step is not common, these methods are invaluable for constructing precursors. mdpi.com For example, a palladium-catalyzed Heck reaction could be used to couple an aryl halide (e.g., bromobenzene) with an appropriate alkene, such as 3-methyl-but-3-en-2-ol, to form a key intermediate. thermofisher.com Subsequent oxidation of this intermediate would yield the target β-hydroxy ketone.
Similarly, a Suzuki-Miyaura cross-coupling could be employed. This reaction would involve coupling phenylboronic acid with a substrate like 4-bromo-2-hydroxy-2-methylbutane, catalyzed by a palladium complex. thermofisher.com The versatility of transition metal catalysis lies in its tolerance for a wide range of functional groups, allowing for complex molecular architectures to be assembled efficiently. thermofisher.commdpi.com
Table 3: Potential Transition Metal-Catalyzed Routes to Precursors
| Reaction Type | Aryl Component | Alkene/Alkyl Component | Catalyst (Example) |
|---|---|---|---|
| Heck Reaction | Bromobenzene | 3-Methyl-but-3-en-2-ol | Palladium(II) acetate |
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The aldol reaction between acetophenone and acetone is particularly amenable to organocatalysis. Chiral secondary amines, such as proline and its derivatives, are well-known to catalyze aldol reactions by forming a nucleophilic enamine intermediate with the ketone donor (in this case, acetone).
The catalytic cycle would involve:
Formation of an enamine between the organocatalyst (e.g., L-proline) and acetone.
The enamine attacks the carbonyl of acetophenone.
Hydrolysis of the resulting iminium ion releases the catalyst and yields the β-hydroxy ketone product.
This approach not only facilitates the reaction under mild conditions but also offers the potential for enantioselectivity, allowing for the synthesis of a specific stereoisomer of the product if a chiral center were present or introduced. While the target molecule itself is achiral, organocatalytic methods represent a state-of-the-art approach for constructing similar β-hydroxy ketone frameworks.
Green Chemistry Principles Applied to this compound Synthesis
In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient syntheses of β-hydroxy ketones like this compound. These efforts primarily target the reduction of hazardous waste by minimizing or eliminating the use of volatile organic solvents and employing sustainable catalytic systems.
Traditional aldol reactions often rely on organic solvents, which contribute to environmental pollution and complicate product purification. google.com To mitigate these issues, significant progress has been made in utilizing alternative reaction media.
Aqueous Media: Water is considered an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net The aldol condensation of aldehydes and ketones has been successfully carried out in aqueous media, often facilitated by catalysts like anion-exchange resins. researchgate.net These reactions can proceed efficiently, leading to the β-hydroxy aldehyde or ketone, which may subsequently dehydrate to the α,β-unsaturated product. patsnap.comgoogle.com The use of water can also enhance selectivity and increase the service life of certain catalysts. d-nb.info
Solvent-Free and Supercritical Fluids: Another green approach is the implementation of solvent-free reaction conditions. researchgate.net For instance, solid acid catalysts have been used to facilitate crossed-aldol reactions without any solvent, offering advantages such as simple work-up, reduced waste, and catalyst recyclability. researchgate.net Furthermore, supercritical carbon dioxide (scCO₂) has emerged as a promising medium for asymmetric aldol reactions. google.com This method avoids the use of conventional organic solvents, leading to minimal environmental pollution and simplified post-reaction processing. google.com
Below is a table summarizing the advantages of green reaction media for the synthesis of β-hydroxy ketones.
| Reaction Medium | Catalyst Type | Advantages | Key Findings |
| Aqueous Media | Anion-Exchange Resins | Environmentally benign, improved catalyst lifespan | Can achieve high conversion and selectivity to the aldol product. researchgate.net |
| Solvent-Free | Solid Acid Catalysts | Reduced waste, operational simplicity, catalyst reusability | Provides good to excellent yields of the target compounds. researchgate.net |
| Supercritical CO₂ | Organocatalysts (e.g., L-proline) | No organic solvent waste, high productivity | Achieves high yield and enantioselectivity. google.com |
The choice of catalyst is pivotal in developing a sustainable synthetic process. The shift from traditional stoichiometric bases (e.g., NaOH, KOH) to recyclable and more environmentally friendly catalytic systems is a cornerstone of green chemistry.
Heterogeneous Catalysts: Solid catalysts, such as basic or acid-base amphoteric catalysts, offer significant advantages over their homogeneous counterparts. rsc.org They are easily separated from the reaction mixture, which simplifies product purification and allows for catalyst recycling, reducing waste and cost. rsc.org Strongly basic ion-exchange resins have been shown to be effective and cost-efficient catalysts for aldol reactions. d-nb.info These catalysts are sensitive to high temperatures but can be highly effective under optimized conditions. d-nb.info
Organocatalysis: The use of small organic molecules as catalysts has become a powerful tool in asymmetric synthesis. nih.govnih.gov L-proline and its derivatives are particularly effective for direct asymmetric aldol reactions. nih.govnih.gov These "micro-aldolase" catalysts operate via an enamine mechanism and can provide high yields and enantioselectivities under mild conditions. nih.gov Tripeptides have also been developed as effective catalysts for the asymmetric aldol reaction between ketones and α-ketoesters. mdpi.com Organocatalysis avoids the use of potentially toxic and expensive metal-based catalysts, contributing to a more sustainable process.
| Catalyst Class | Example | Mechanism | Advantages |
| Heterogeneous Base | Ion-Exchange Resins | Base-catalyzed aldol | Recyclable, cost-effective, easy separation. d-nb.info |
| Heterogeneous Acid/Base | Metal Oxides (e.g., Mg-Zr) | Synergistic acid-base sites | Good activity and selectivity, facilitates product separation. rsc.org |
| Organocatalyst | L-proline | Enamine formation | Metal-free, high enantioselectivity, mild conditions. nih.gov |
| Organocatalyst | Chiral Tripeptides | Enamine formation | Effective for asymmetric reactions with activated ketones. mdpi.com |
Mechanistic Elucidation of Synthetic Transformations Leading to this compound
Understanding the reaction mechanism is fundamental to controlling the outcome and optimizing the synthesis of this compound. The core transformation is the aldol addition, a classic carbon-carbon bond-forming reaction. nih.gov
The formation of this compound from acetophenone and acetone proceeds via a base-catalyzed aldol mechanism. The key steps are:
Enolate Formation: A base removes an α-proton from an acetone molecule to form a resonance-stabilized enolate nucleophile. wikipedia.org
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an acetophenone molecule. This step forms the new carbon-carbon bond and creates an alkoxide intermediate. masterorganicchemistry.com
Protonation: The alkoxide intermediate is protonated by a protic solvent (e.g., water) or a conjugate acid of the base to yield the final β-hydroxy ketone product. wikipedia.orgmasterorganicchemistry.com
The stereochemical outcome of the aldol reaction is determined in the nucleophilic addition step. The Zimmerman-Traxler model proposes a closed, six-membered chair-like transition state for metal enolates, where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the electrophile. masterorganicchemistry.comlibretexts.orgharvard.edu The substituents of the enolate and the electrophile prefer to occupy equatorial positions in this transition state to minimize steric interactions, which dictates the diastereoselectivity of the reaction. harvard.edu While the reaction to form this compound creates only one stereocenter, this model is crucial for designing related asymmetric syntheses. masterorganicchemistry.comlibretexts.org Computational methods, such as Density Functional Theory (DFT), are increasingly used to investigate these transition states, providing detailed insights into their geometry and energetics. pku.edu.cnimist.ma
The aldol condensation of acetophenone with acetone in aqueous alkaline solution has been studied to determine the kinetics and equilibria of the system. researchgate.net The reaction is first order in hydroxide. The process involves the reversible formation of the ketol (this compound) from the starting ketones, which can then reversibly dehydrate to the E- and Z-isomers of the corresponding enone (3-methyl-1-phenyl-2-buten-1-one). researchgate.net
A detailed kinetic analysis provided the following rate and equilibrium constants for the key steps in the reaction pathway: researchgate.net
| Parameter | Description | Value |
| K₃₂ | Equilibrium constant for ketol formation from acetone and acetophenone | (1.89 ± 0.26) × 10⁻³ M⁻¹ |
| k₂₃ | Rate constant for ketol cleavage to starting ketones | 0.180 ± 0.005 M⁻¹ s⁻¹ |
| k₃₂ | Rate constant for ketol formation | (3.41 ± 0.49) × 10⁻⁴ M⁻² s⁻¹ |
| K₂₁ | Equilibrium constant for dehydration of ketol to E-enone | 1.44 ± 0.55 |
| k₂₁ | Rate constant for dehydration of ketol to E-enone | (8.00 ± 0.40) × 10⁻⁶ M⁻¹ s⁻¹ |
| k₁₂ | Rate constant for hydration of E-enone to ketol | (5.55 ± 0.17) × 10⁻⁶ M⁻¹ s⁻¹ |
Since this compound possesses a chiral center at the C3 position, its synthesis in an enantiomerically pure form is a significant objective. This is achieved through asymmetric synthesis, which employs chiral catalysts or auxiliaries to control the stereochemical outcome of the C-C bond-forming step. nih.gov
The direct catalytic asymmetric aldol reaction is a powerful strategy for this purpose. nih.gov Chiral organocatalysts, such as proline, can catalyze the reaction between acetone and an electrophile with high enantioselectivity. nih.gov The catalyst forms a chiral enamine with acetone, which then attacks the acetophenone in a stereocontrolled manner. The facial selectivity of this attack is governed by the steric environment created by the chiral catalyst in the transition state.
Another approach involves the use of chiral metal complexes. For example, a chiral La-BINOL-Ph₃P=O complex has been used for the asymmetric epoxidation of an enone precursor, followed by hydrogenolysis to yield a chiral β-hydroxy ketone with high enantiomeric excess. researchgate.net While this is an indirect route, it demonstrates how stereocontrol can be exerted at different stages of a synthetic sequence to achieve the desired optically active product. The Zimmerman-Traxler model provides the foundational principles for understanding how enolate geometry and the nature of the chiral ligand or auxiliary can be manipulated to favor the formation of a specific stereoisomer. masterorganicchemistry.comharvard.edu
Optimization Protocols for Yield, Purity, and Scalability in this compound Production
A crucial aspect of optimizing the synthesis of this compound involves the strategic manipulation of reaction conditions to favor the desired product formation while minimizing side reactions. A notable study in this area involves the reaction of the lithium enolate of acetophenone with acetone. This reaction, conducted at a low temperature of -78°C, has been shown to produce the target compound.
Detailed experimental findings from the synthesis of this compound through the reaction of the lithium enolate of acetophenone with acetone are presented below. In this procedure, diisopropylamine is treated with n-butyllithium in anhydrous diethyl ether to form lithium diisopropylamide (LDA). The subsequent reaction of acetophenone with LDA at low temperatures generates the lithium enolate, which then reacts with acetone to yield the desired product after quenching.
The following table outlines the specific parameters and the resulting yield for this particular synthetic protocol.
| Parameter | Value |
| Base | Lithium diisopropylamide (LDA) |
| Starting Materials | Acetophenone, Acetone |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | -78 °C |
| Reaction Time | 3 hours at -78 °C |
| Quenching Agent | Saturated aqueous ammonium chloride |
| Purification Method | Flash chromatography on silica gel |
| Product Yield | Not explicitly stated for this specific compound in the available literature |
The provided data is based on a general procedure for aldol condensation and a specific example of its application in a multi-step synthesis where this compound was an intermediate. The precise yield for this step was not detailed in the available research.
Further optimization of this process would involve a systematic investigation into several key parameters:
Base Selection and Stoichiometry: While LDA is a common and effective strong base for enolate formation, other bases such as lithium hexamethyldisilazide (LiHMDS) or sodium hydride could be explored. The stoichiometry of the base is also critical; an insufficient amount may lead to incomplete enolate formation, while an excess can promote side reactions.
Temperature Profile: The initial enolization and the subsequent aldol addition are typically carried out at low temperatures to control the reaction rate and minimize side products. A detailed study of the temperature profile, including the rate of warming, could lead to improved yields and purity.
Solvent Effects: The choice of solvent can significantly impact the solubility of intermediates and the stability of the enolate. While diethyl ether is commonly used, other ethereal solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) could offer advantages in terms of reaction rate and product selectivity.
Addition Order and Rate: The order and rate at which the reagents are added can influence the outcome of the reaction. For instance, the slow addition of acetone to the pre-formed enolate is often preferred to maintain a low concentration of the electrophile and prevent self-condensation of acetone.
Purification Techniques: For high purity, the choice of purification method is paramount. While flash chromatography is effective at a laboratory scale, for larger-scale production, alternative methods such as crystallization or distillation would need to be developed and optimized to be economically viable. The development of a robust crystallization process would be a key factor in achieving high purity on a larger scale.
Chemical Reactivity and Transformation of 3 Hydroxy 3 Methyl 1 Phenylbutan 1 One
Reactions Involving the Tertiary Hydroxyl Group of 3-Hydroxy-3-methyl-1-phenylbutan-1-one
The tertiary hydroxyl group is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can undergo several important transformations, primarily elimination (dehydration) and derivatization reactions.
Under acidic conditions and heat, the tertiary hydroxyl group can be eliminated as a water molecule in a dehydration reaction to form an alkene. This reaction typically proceeds through an E1 mechanism, involving the formation of a tertiary carbocation intermediate after protonation of the hydroxyl group acs.org. The subsequent loss of a proton from an adjacent carbon atom forms the double bond.
For this compound, there are two possible pathways for proton removal, leading to two constitutional isomers. The regioselectivity of the elimination is governed by the stability of the resulting alkene (Zaitsev's rule).
Path A (Major Product): Loss of a proton from the C2 methylene (B1212753) group results in the formation of 3-methyl-1-phenylbut-2-en-1-one. This product is an α,β-unsaturated ketone, where the newly formed double bond is conjugated with both the carbonyl group and the phenyl ring. This extensive conjugation provides significant thermodynamic stability, making it the major product vaia.com.
Path B (Minor Product): Loss of a proton from one of the methyl groups at C4 would lead to 3-methyl-1-phenylbut-3-en-1-one. In this isomer, the double bond is not conjugated with the carbonyl group, making it less stable and therefore the minor product.
| Product Name | Structure | Key Feature | Relative Yield |
|---|---|---|---|
| 3-Methyl-1-phenylbut-2-en-1-one | C₆H₅C(O)CH=C(CH₃)₂ | Conjugated system (α,β-unsaturated ketone) | Major |
| 3-Methyl-1-phenylbut-3-en-1-one | C₆H₅C(O)CH₂C(=CH₂)CH₃ | Non-conjugated system | Minor |
Direct derivatization of the tertiary hydroxyl group is often challenging due to steric hindrance, which impedes the approach of reagents.
Esterification , the reaction with a carboxylic acid or its derivative to form an ester, is particularly slow for tertiary alcohols under standard Fischer esterification conditions (acid catalyst, heat) because the competing dehydration reaction is highly favored quora.comgoogle.com. More effective methods for esterifying sterically hindered alcohols involve the use of highly reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine, or specialized coupling agents researchgate.netorganic-chemistry.org.
Etherification , such as in the Williamson ether synthesis, is generally not feasible for tertiary alcohols. The required alkoxide, formed by deprotonating the tertiary alcohol, is a strong base. When reacted with a primary alkyl halide, this bulky base favors an E2 elimination pathway over the desired SN2 substitution, leading to the formation of an alkene from the alkyl halide rather than an ether masterorganicchemistry.comwikipedia.orgbyjus.com. Alternative methods for synthesizing tertiary ethers may involve reactions under acidic conditions or using specialized reagents.
Exploration of Oxidation Reactions of the Tertiary Alcohol
The structure of this compound contains a tertiary alcohol functional group. A key characteristic of tertiary alcohols is their resistance to oxidation under typical conditions. youtube.comlibretexts.org This inertness is attributed to the absence of a hydrogen atom on the carbon atom that bears the hydroxyl group. libretexts.org Standard oxidizing agents, such as those based on chromium (e.g., chromic acid, pyridinium (B92312) chlorochromate) or permanganate, effect oxidation by removing a hydrogen atom from both the hydroxyl group and the adjacent carbon. libretexts.org Since the carbinol carbon of a tertiary alcohol is bonded to three other carbon atoms, this pathway is not available. youtube.com
Consequently, when this compound is subjected to mild or moderate oxidizing agents, no reaction is expected at the tertiary alcohol site. youtube.com The orange color of a dichromate(VI) solution, for instance, would remain unchanged in the presence of this tertiary alcohol, in contrast to the green color that appears upon the oxidation of primary or secondary alcohols. libretexts.org
Under harsh reaction conditions, such as treatment with strong oxidizing agents at elevated temperatures, tertiary alcohols can be forced to react. However, this process does not result in a simple oxidation to a carbonyl compound. Instead, it typically leads to the cleavage of carbon-carbon bonds, resulting in the fragmentation of the molecule and the formation of a mixture of smaller molecules, such as ketones and carboxylic acids. youtube.com For this compound, such a forced oxidation would likely degrade the carbon skeleton.
Table 1: Reactivity of Alcohol Types with Common Oxidizing Agents
| Alcohol Type | Reactivity with Mild Oxidants (e.g., PCC) | Reactivity with Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | Typical Product(s) |
|---|---|---|---|
| Primary | Oxidized | Oxidized | Aldehyde (with mild oxidant), Carboxylic Acid (with strong oxidant) |
| Secondary | Oxidized | Oxidized | Ketone |
| Tertiary | No Reaction | No Reaction (under mild conditions); C-C bond cleavage under harsh conditions | None (under mild conditions) |
Transformations Affecting the Phenyl Moiety of this compound
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The substituent attached to the benzene (B151609) ring, the -COCH₂C(CH₃)₂OH group, significantly influences both the rate of reaction and the position of substitution (regioselectivity). The carbonyl group (C=O) is a powerful electron-withdrawing group due to the electronegativity of the oxygen atom. This deactivates the aromatic ring towards electrophilic attack, making the reaction slower compared to benzene. masterorganicchemistry.com
Furthermore, the deactivating nature of the keto-group directs incoming electrophiles primarily to the meta (1,3) position. masterorganicchemistry.com This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during the attack show that the positive charge is destabilized at the ortho and para positions by the adjacent positively polarized carbonyl carbon. The meta position, however, avoids this direct destabilization, making it the least disfavored site of attack.
Common electrophilic aromatic substitution reactions and their predicted outcomes for this compound are outlined below:
Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. The primary product would be 3-hydroxy-3-methyl-1-(3-nitrophenyl)butan-1-one. libretexts.org
Halogenation: The introduction of a halogen (e.g., -Br, -Cl) is typically achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). This would yield 1-(3-bromophenyl)-3-hydroxy-3-methylbutan-1-one or its chloro-analogue.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the formation of 3-(4-hydroxy-4-methyl-2-oxopentanoyl)benzenesulfonic acid.
Friedel-Crafts Acylation and Alkylation: These reactions are generally not successful on strongly deactivated rings like the one in this compound. The Lewis acid catalyst tends to coordinate with the carbonyl group, further deactivating the ring and inhibiting the reaction. wikipedia.org
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-hydroxy-3-methyl-1-(3-nitrophenyl)butan-1-one |
| Bromination | Br₂, FeBr₃ | 1-(3-bromophenyl)-3-hydroxy-3-methylbutan-1-one |
| Sulfonation | SO₃, H₂SO₄ | 3-(4-hydroxy-4-methyl-2-oxopentanoyl)benzenesulfonic acid |
Aryl modification of the phenyl ring in this compound can be achieved through modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org These reactions typically involve the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate. organic-chemistry.org
To utilize these strategies, the phenyl ring of the parent molecule must first be functionalized, typically with a halogen. As described in the previous section, electrophilic bromination would yield 1-(3-bromophenyl)-3-hydroxy-3-methylbutan-1-one. This aryl bromide can then serve as the electrophilic partner in a cross-coupling reaction.
For example, in a Suzuki-Miyaura coupling, 1-(3-bromophenyl)-3-hydroxy-3-methylbutan-1-one could be reacted with a variety of arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄). This would result in the formation of a new carbon-carbon bond at the meta position, allowing for the synthesis of a wide range of biaryl derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. rsc.orgbeilstein-journals.org
Table 3: Illustrative Suzuki-Miyaura Cross-Coupling Scheme
| Starting Material | Coupling Partner | Typical Conditions | Generic Product |
|---|---|---|---|
| 1-(3-bromophenyl)-3-hydroxy-3-methylbutan-1-one | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 1-(3-Arylphenyl)-3-hydroxy-3-methylbutan-1-one |
Rearrangement Processes and Fragmentation Reactions of this compound
The structure of this compound, a β-hydroxy ketone, is susceptible to specific rearrangement and fragmentation reactions, particularly under acidic or mass spectrometric conditions.
One of the most characteristic reactions for β-hydroxy carbonyl compounds is dehydration. Upon treatment with acid, the tertiary alcohol can be protonated, forming a good leaving group (water). Subsequent elimination can lead to the formation of an α,β-unsaturated ketone or a β,γ-unsaturated ketone. In this case, the likely product would be 3-methyl-1-phenylbut-2-en-1-one, as the resulting conjugated system is thermodynamically more stable.
Under mass spectrometry (MS) conditions, the molecule undergoes characteristic fragmentation. The molecular ion would be prone to cleavage of the C-C bond between the carbonyl group and the adjacent methylene group (α-cleavage), or the bond between the carbon bearing the hydroxyl group and the adjacent methylene group. A prominent fragmentation pathway for β-hydroxy ketones is the McLafferty rearrangement if a γ-hydrogen is available, but in this specific structure, it is not possible. However, cleavage of the bond between C2 and C3 is common, leading to the formation of a stable acylium ion (C₆H₅CO⁺, m/z = 105) and a radical cation derived from the remaining fragment.
Chemo- and Regioselectivity Studies in the Diverse Reactivity of this compound
The presence of multiple functional groups—a ketone, a tertiary alcohol, and an aromatic ring—in this compound makes chemo- and regioselectivity critical considerations in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over others. For instance:
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent is generally not reactive enough to reduce the aromatic ring, and it will not affect the tertiary alcohol. This would yield 1-phenyl-3-methylbutane-1,3-diol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would produce the same diol. Catalytic hydrogenation could potentially reduce both the ketone and the aromatic ring, depending on the catalyst and conditions.
Protection/Deprotection: It is possible to selectively protect one of the hydroxyl groups (after reduction of the ketone) or the ketone itself (as a ketal) to allow for transformations on other parts of the molecule.
Regioselectivity , as discussed under electrophilic aromatic substitution (Section 3.3.1), is primarily governed by the meta-directing effect of the acyl group on the phenyl ring. Any functionalization of the aromatic ring via this pathway will predominantly occur at the C3 position of the phenyl ring.
The interplay of these functional groups allows for a diverse range of selective transformations, making this compound a potentially versatile building block in organic synthesis, provided the reaction conditions are carefully controlled to favor the desired chemo- and regiochemical outcome.
Design and Synthesis of Derivatives and Analogues of 3 Hydroxy 3 Methyl 1 Phenylbutan 1 One
Methodologies for Structural Modification of the Phenyl Ring in 3-Hydroxy-3-methyl-1-phenylbutan-1-one Analogues
The phenyl ring of this compound is a prime target for structural modification, primarily through electrophilic aromatic substitution reactions. The existing acyl group is a deactivating, meta-directing group, which influences the position of incoming substituents. However, the reaction conditions can be tailored to achieve a variety of substituted analogues.
Common electrophilic aromatic substitution reactions applicable to the phenyl ring include:
Nitration: Introduction of a nitro group (-NO₂) typically at the meta position using a mixture of nitric acid and sulfuric acid.
Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) onto the ring, directed to the meta position, using a Lewis acid catalyst.
Friedel-Crafts Acylation and Alkylation: While the deactivating nature of the ketone group makes these reactions challenging, they can be forced under harsher conditions to introduce alkyl or acyl groups.
The synthesis of analogues with substituents at the ortho or para positions often requires a multi-step synthetic route, starting from an appropriately substituted acetophenone which is then used in an aldol-type reaction to construct the butanone side chain.
Table 1: Examples of Phenyl Ring Modified Analogues and Synthetic Methods
| Substituent | Position | Synthetic Method | Starting Material |
| -NO₂ | meta | Nitration (HNO₃, H₂SO₄) | This compound |
| -Br | meta | Bromination (Br₂, FeBr₃) | This compound |
| -OCH₃ | para | Aldol (B89426) reaction | 4-Methoxyacetophenone and acetone |
| -Cl | ortho | Aldol reaction | 2-Chloroacetophenone and acetone |
Synthetic Strategies for Functional Group Transformations on the Butanone Backbone of this compound
Modification of the four-carbon butanone backbone allows for the introduction of additional functional groups or changes in the carbon skeleton, significantly impacting the molecule's steric and electronic properties.
One key strategy is the alkylation of the α-carbon (the carbon atom adjacent to the ketone). This is typically achieved by forming an enolate under basic conditions, which then acts as a nucleophile to attack an alkyl halide. The choice of base and reaction temperature can influence the regioselectivity of the alkylation if there are multiple α-hydrogens. For this compound, the primary site for alkylation is the C-2 position.
Another approach involves reactions that modify the methyl groups at the C-3 position. While direct functionalization is difficult, multi-step sequences starting from different precursors can lead to analogues with altered substitution at this position.
Table 2: Synthetic Strategies for Butanone Backbone Modification
| Modification | Reagents | Position of Modification | Resulting Structure |
| α-Alkylation | 1. LDA, -78°C; 2. R-X | C-2 | 2-Alkyl-3-hydroxy-3-methyl-1-phenylbutan-1-one |
| α-Halogenation | Br₂ in acetic acid | C-2 | 2-Bromo-3-hydroxy-3-methyl-1-phenylbutan-1-one |
Diverse Derivatization Approaches for the Hydroxyl and Ketone Groups in this compound
The hydroxyl and ketone groups are the most reactive sites in the molecule and offer a wide range of possibilities for derivatization.
Derivatization of the Tertiary Hydroxyl Group:
Esterification: The hydroxyl group can be converted to an ester by reaction with an acyl chloride or an acid anhydride in the presence of a base. This is a common strategy to mask the hydroxyl group or to introduce a new functional moiety.
Etherification: Formation of an ether can be achieved, for example, through the Williamson ether synthesis, although the tertiary nature of the alcohol can make this reaction challenging due to steric hindrance and competing elimination reactions.
Derivatization of the Ketone Group:
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), leading to the formation of a diol.
Ketalization/Acetalization: Reaction with an alcohol or a diol in the presence of an acid catalyst converts the ketone into a ketal, which can serve as a protecting group.
Wittig Reaction: The ketone can be converted to an alkene by reaction with a phosphonium ylide.
Reductive Amination: The ketone can be transformed into an amine through reaction with an amine in the presence of a reducing agent.
Table 3: Derivatization of Hydroxyl and Ketone Groups
| Functional Group | Reaction | Reagents | Product |
| Hydroxyl | Esterification | Acetyl chloride, pyridine | 3-Acetoxy-3-methyl-1-phenylbutan-1-one |
| Ketone | Reduction | NaBH₄, methanol | 1-Phenyl-3-methylbutane-1,3-diol |
| Ketone | Ketalization | Ethylene glycol, p-TsOH | 2-(2-Hydroxy-2-methylpropyl)-2-phenyl-1,3-dioxolane |
Elucidation of Structure-Reactivity Relationships within Series of this compound Derivatives
The synthesis of a diverse library of derivatives of this compound is crucial for understanding the relationship between the compound's structure and its chemical reactivity. By systematically altering different parts of the molecule, it is possible to probe how these changes affect the properties of the functional groups.
Influence of Phenyl Ring Substituents:
Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase the electrophilicity of the ketone's carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃) decrease its electrophilicity. This can be quantified by studying the rates of reactions such as reduction or addition of nucleophiles.
Impact of Butanone Backbone Modifications:
The introduction of substituents on the butanone backbone can have significant steric and electronic effects. For example, an alkyl group at the C-2 position can sterically hinder the approach of nucleophiles to the ketone. The nature of the substituent can also influence the acidity of the α-hydrogens.
Reactivity of Derivatized Functional Groups:
The conversion of the hydroxyl or ketone group into other functionalities drastically alters the reactivity profile of the molecule. For instance, the reduction of the ketone to an alcohol removes its electrophilic carbonyl carbon and introduces a new nucleophilic and potentially acidic hydroxyl group.
A kinetic study on the reaction of 3-hydroxy-3-methyl-2-butanone with OH radicals, a structurally related compound, revealed that H-atom abstraction occurs most favorably from the methyl group adjacent to the hydroxyl group. researchgate.net This suggests that in this compound, the C-2 and the methyl groups at C-3 would be potential sites for radical reactions, and the reactivity could be influenced by substituents on the phenyl ring.
By correlating the structural features of a series of derivatives with their measured reaction rates or equilibrium constants for specific reactions, a quantitative structure-reactivity relationship (QSRR) can be established. This provides valuable insights into the electronic and steric effects governing the chemical behavior of this class of compounds.
Computational and Theoretical Studies on 3 Hydroxy 3 Methyl 1 Phenylbutan 1 One
Quantum Chemical Investigations of Electronic Structure, Bonding, and Reactivity of 3-Hydroxy-3-methyl-1-phenylbutan-1-one
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding characteristics, and reactivity of organic molecules. These studies for this compound would involve calculating molecular orbitals, electron density distribution, and various reactivity descriptors.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the carbonyl and hydroxyl groups, which are the most electron-rich regions. The LUMO is likely to be centered on the carbonyl group and the phenyl ring, indicating these as the primary sites for nucleophilic attack.
Reactivity descriptors derived from quantum chemical calculations, such as ionization potential, electron affinity, and chemical hardness, can be estimated. nih.gov These parameters provide a quantitative measure of the molecule's reactivity. For instance, a molecule with a large energy gap is considered "hard," while one with a small gap is "soft" and more reactive. nih.gov
Table 1: Predicted Electronic Properties and Reactivity Descriptors for a Representative Phenyl Ketone Analog
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Chemical Hardness | 2.65 eV | Resistance to change in electron distribution |
Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic ketones.
Conformational Analysis and Exploration of Potential Energy Surfaces for this compound
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable bonds, leading to various possible conformations. guidechem.com Theoretical methods can be used to identify the most stable conformers (those with the lowest energy) and the energy barriers for rotation between them.
The potential energy surface (PES) can be scanned by systematically rotating key dihedral angles, such as the one between the phenyl ring and the carbonyl group, and the C-C bonds in the butanone chain. This analysis reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. Studies on similar molecules have shown that different conformers can coexist in equilibrium, with their relative populations depending on their energy levels. researchgate.net Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is a possibility in certain conformations, which would significantly stabilize those structures.
Table 2: Calculated Relative Energies of Possible Conformations for an Analogous Hydroxy Ketone
| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Key Feature |
| A | 60° | 0.00 | Most stable, potentially stabilized by H-bonding |
| B | 180° | 1.5 | Staggered conformation |
| C | -60° | 2.1 | Gauche interaction |
Note: This data is hypothetical and serves to illustrate the expected results from a conformational analysis.
Theoretical Predictions of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts) for this compound
Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
Vibrational Frequencies (Infrared Spectroscopy): Theoretical calculations, often using DFT methods, can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. nih.gov These calculated frequencies can be compared with experimental FT-IR and Raman spectra to assign specific peaks to particular vibrational modes. For this compound, characteristic frequencies would include the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, C-H stretches of the aromatic ring and alkyl chain, and various bending and rocking modes.
Chemical Shifts (NMR Spectroscopy): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). modgraph.co.ukresearchgate.net These theoretical predictions are valuable for assigning signals in experimental NMR spectra to specific atoms in the molecule. The calculated chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the phenyl ring adjacent to the carbonyl group are expected to be deshielded and appear at a higher chemical shift. Similarly, the carbon of the carbonyl group would have a characteristic chemical shift in the ¹³C NMR spectrum.
Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Parameter | Functional Group | Predicted Value |
| Vibrational Frequency (cm⁻¹) | O-H stretch (hydroxyl) | ~3400-3600 |
| C=O stretch (ketone) | ~1685 | |
| C-H stretch (aromatic) | ~3000-3100 | |
| ¹H Chemical Shift (ppm) | Aromatic Protons | 7.4-8.0 |
| Methylene (B1212753) Protons (-CH₂-) | ~3.0 | |
| Methyl Protons (-CH₃) | ~1.3 | |
| ¹³C Chemical Shift (ppm) | Carbonyl Carbon (C=O) | ~200 |
| Aromatic Carbons | 128-137 | |
| Quaternary Carbon (C-OH) | ~71 |
Note: These are typical predicted ranges for the functional groups present in the molecule.
Computational Modeling of Reaction Mechanisms and Catalytic Cycles Involving this compound
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or participation in catalytic cycles. DFT calculations can be used to map the entire reaction pathway, identifying transition states and intermediates. researchgate.netmdpi.com
For example, the reaction of this compound with a reducing agent to form the corresponding diol could be modeled. The calculations would determine the activation energies for different possible pathways, helping to understand the reaction kinetics and stereoselectivity. Similarly, if this molecule were to be used as a substrate in a catalytic reaction, computational methods could elucidate the interactions with the catalyst and the mechanism of the catalytic cycle. mdpi.com
Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Aggregation Behavior of this compound
Molecular dynamics (MD) simulations can provide insights into the behavior of a large number of molecules over time, revealing information about intermolecular interactions and bulk properties. For this compound in a solvent or in the liquid state, MD simulations could be used to study how the molecules interact with each other and with the solvent.
The primary intermolecular forces at play would be hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions (from the polar carbonyl group), and van der Waals forces. MD simulations can quantify the extent of hydrogen bonding and analyze the radial distribution functions to understand the local ordering of molecules. This can help in predicting properties like solubility, viscosity, and the tendency of the molecules to aggregate.
Advanced Analytical Methodologies for 3 Hydroxy 3 Methyl 1 Phenylbutan 1 One Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Separation of 3-Hydroxy-3-methyl-1-phenylbutan-1-one
Chromatography is indispensable for separating this compound from impurities, reaction byproducts, and its own stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.
A reversed-phase HPLC (RP-HPLC) method is highly suitable for the purity assessment and quantification of this compound. The method's development focuses on achieving optimal separation from potential impurities. The phenyl group in the molecule allows for sensitive ultraviolet (UV) detection.
A typical HPLC method would be developed and validated according to International Council for Harmonisation (ICH) guidelines, ensuring its reliability and accuracy. Validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |
| Gradient | Start at 40% A, increase to 80% A over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm (based on the UV absorbance of the benzoyl chromophore) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
The validation process would demonstrate the method's suitability for its intended purpose, with acceptance criteria typically set for each parameter to ensure the data generated is accurate and precise. researchgate.net
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for the characterization of this compound, particularly in complex mixtures. nih.gov When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information for identification. nih.gov Techniques like headspace solid-phase microextraction (HS-SPME) can be used for sample preparation, which is valued for its simplicity and sensitivity. mdpi.comresearchgate.net
For analysis, the hydroxyl group may require derivatization (e.g., silylation) to increase volatility and improve peak shape, although direct analysis is often possible on modern polar capillary columns.
Table 2: Representative GC-MS Parameters for Analysis
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | DB-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Temperature Program | Initial 100 °C, hold for 2 min; ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Mass Range | 40-450 m/z |
This method allows for the separation of this compound from other volatile components and its tentative identification based on the mass spectrum fragmentation pattern.
This compound possesses a chiral center at the C3 carbon, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are critical, especially in pharmaceutical contexts. encyclopedia.pub Chiral chromatography, typically using HPLC with a chiral stationary phase (CSP), is the most common method for resolving enantiomers. sigmaaldrich.com
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds. researchgate.net A normal-phase mobile system is often employed to enhance chiral recognition on these columns.
Table 3: Proposed Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 245 nm |
| Column Temperature | 25 °C |
This method would be validated for its ability to determine the enantiomeric excess (e.e.) and the ratio of the two enantiomers in a sample. researchgate.net
Spectroscopic Methodologies for Comprehensive Structural Elucidation of this compound
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its atomic connectivity and identifying its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. mdpi.com
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish H-H and C-H connectivities, confirming the final structure. mdpi.com
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in CDCl₃)
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| C=O | - | - | ~202 |
| C1' (Aromatic) | - | - | ~137 |
| C2', C6' (Aromatic) | ~7.95 | Doublet (d) | ~128 |
| C3', C5' (Aromatic) | ~7.45 | Triplet (t) | ~129 |
| C4' (Aromatic) | ~7.55 | Triplet (t) | ~133 |
| C2 (-CH₂-) | ~3.15 | Singlet (s) | ~52 |
| C3 (-C(OH)-) | - | - | ~71 |
| -OH | ~3.5 (variable) | Broad Singlet (br s) | - |
| C4, C4' (-CH₃)₂ | ~1.30 | Singlet (s) | ~29 |
Note: Predicted values are based on the analysis of similar structures and standard chemical shift ranges.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. horiba.com The spectra provide a unique molecular "fingerprint". horiba.com
For this compound, key functional groups include the hydroxyl group (-OH), the ketone carbonyl group (C=O), the aromatic phenyl ring, and aliphatic C-H bonds. libretexts.org
Table 5: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad | Weak |
| Aliphatic C-H | C-H Stretch | 2990 - 2850 | Medium-Strong | Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |
| Ketone (C=O) | C=O Stretch | 1685 - 1665 | Strong | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak | Strong |
| Alkyl C-H | C-H Bend | 1470 - 1350 | Medium | Medium |
| Tertiary Alcohol | C-O Stretch | 1200 - 1100 | Strong | Weak |
The presence of a strong, broad absorption band in the IR spectrum around 3400 cm⁻¹ is indicative of the hydroxyl group's O-H stretch. pressbooks.pub A strong, sharp peak around 1680 cm⁻¹ in the IR spectrum is characteristic of the conjugated ketone's C=O stretch. libretexts.org Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. vscht.cz Raman spectroscopy complements IR by often providing stronger signals for non-polar bonds like the aromatic C=C stretches. scifiniti.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's molecular formula by providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). For this compound (C₁₁H₁₄O₂), the theoretical exact mass of the molecular ion [M]⁺ is 178.0994 g/mol . HRMS can experimentally verify this mass with high precision, thereby confirming the elemental composition.
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) allows for the detailed analysis of fragmentation patterns. This provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation of this compound is expected to be influenced by its functional groups: the hydroxyl group, the ketone, and the phenyl ring. Common fragmentation pathways for β-hydroxy ketones include cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage) and dehydration (loss of a water molecule).
Expected Fragmentation Pathways:
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the butyl chain can lead to the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105.0335.
Dehydration: The loss of a water molecule (H₂O) from the molecular ion would result in a fragment ion with an m/z of 160.0888.
McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement could potentially occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.
A representative table of predicted HRMS data for this compound is presented below.
| Predicted Fragment Ion | Molecular Formula | Theoretical m/z | Description |
| [M+H]⁺ | C₁₁H₁₅O₂⁺ | 179.1067 | Protonated molecular ion |
| [M]⁺ | C₁₁H₁₄O₂⁺ | 178.0994 | Molecular ion |
| [M-H₂O]⁺ | C₁₁H₁₂O⁺ | 160.0888 | Loss of water |
| [C₆H₅CO]⁺ | C₇H₅O⁺ | 105.0335 | Benzoyl cation (from α-cleavage) |
| [C₆H₅]⁺ | C₆H₅⁺ | 77.0391 | Phenyl cation |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of this compound
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute stereochemistry of chiral molecules, which is crucial for understanding their biological activity and chemical properties. Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, X-ray crystallography can be employed to determine the absolute configuration (R or S) of a single enantiomer, provided a suitable single crystal can be grown.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.
| Crystallographic Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell |
| Space Group | P2₁/c | The symmetry of the crystal lattice |
| a (Å) | 10.5 | Unit cell dimension |
| b (Å) | 8.2 | Unit cell dimension |
| c (Å) | 12.1 | Unit cell dimension |
| β (°) | 95.5 | Unit cell angle |
| Volume (ų) | 1035 | Volume of the unit cell |
| Z | 4 | Number of molecules per unit cell |
Development of Robust Quantitative Analytical Methods for this compound in Synthetic Samples and Non-Biological Matrices
The development of a robust and validated quantitative analytical method is essential for determining the concentration of this compound in various samples, such as during synthesis monitoring or in formulation studies. High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is a powerful technique for this purpose due to its high sensitivity, selectivity, and accuracy.
A typical method development process would involve:
Selection of Chromatographic Conditions: A reversed-phase HPLC column (e.g., C18) would likely be suitable. The mobile phase would be optimized, typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with potential additives like formic acid to improve peak shape and ionization efficiency for LC-MS.
Detector Selection: A UV detector could be used if the compound has a sufficient chromophore, or a mass spectrometer for higher sensitivity and selectivity.
Method Validation: The developed method must be rigorously validated according to established guidelines (e.g., ICH) to ensure its reliability. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
The following table outlines typical acceptance criteria for the validation of a quantitative HPLC method.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Relative Standard Deviation, RSD) | ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |
| Robustness | No significant impact on results from minor variations |
Applications of 3 Hydroxy 3 Methyl 1 Phenylbutan 1 One in Synthetic Chemistry and Materials Science
3-Hydroxy-3-methyl-1-phenylbutan-1-one as a Versatile Synthetic Intermediate
The presence of both a hydroxyl and a carbonyl group allows for a variety of chemical transformations, making β-hydroxy ketones like this compound valuable starting materials for the synthesis of more complex molecules.
The structure of this compound, obtained through an aldol (B89426) reaction, is inherently equipped for the construction of intricate molecular architectures. wikipedia.orglibretexts.orgsigmaaldrich.commasterorganicchemistry.com The hydroxyl and ketone functionalities can be independently or concertedly manipulated to introduce new stereocenters and functional groups.
One of the primary reactions of β-hydroxy ketones is dehydration to form α,β-unsaturated ketones. wikipedia.org This transformation is typically achieved by heating with an acid or base. wikipedia.org The resulting α,β-unsaturated ketone is a key synthetic intermediate, susceptible to conjugate addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-position. This extends the carbon skeleton and enables the synthesis of diverse polyfunctional molecules.
Table 1: Potential Transformations of this compound for Carbon Skeleton Elaboration
| Transformation | Reagents | Product Type | Potential for Complexity |
| Dehydration | Acid or Base, Heat | α,β-Unsaturated Ketone | Allows for 1,4-conjugate additions, expanding the carbon chain and introducing new functional groups. |
| Oxidation of the hydroxyl group | Oxidizing agents (e.g., PCC, Swern oxidation) | β-Diketone | β-Diketones are versatile precursors for the synthesis of heterocyclic compounds and can undergo various condensation reactions. mdpi.com |
| Reduction of the ketone group | Reducing agents (e.g., NaBH4) | 1,3-Diol | 1,3-Diols are important structural motifs in many natural products and can be used in the synthesis of polymers and other materials. |
| Grignard reaction at the ketone | Grignard reagents (R-MgBr) | Diol with a new C-C bond | Introduces a new alkyl or aryl group, increasing the complexity of the carbon skeleton. |
This table represents potential reactions based on the general reactivity of β-hydroxy ketones.
The reactivity of the hydroxyl and ketone groups in this compound allows for its use as a precursor in multi-step synthetic sequences. youtube.com For instance, the hydroxyl group can be protected, allowing for selective reactions at the ketone, or vice-versa. This orthogonal reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex target molecules with high degrees of selectivity.
Furthermore, the β-hydroxy ketone moiety can be a precursor to various heterocyclic systems. For example, condensation with hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. These heterocyclic cores are prevalent in many biologically active molecules and functional materials.
While direct evidence for the use of this compound in the synthesis of advanced chemical research scaffolds is not prominent, its potential is significant. The ability to generate α,β-unsaturated ketones from β-hydroxy ketones provides access to a class of compounds that are widely used in the construction of complex molecular scaffolds through various cycloaddition and annulation reactions.
For example, the resulting α,β-unsaturated ketone can participate as a dienophile in Diels-Alder reactions to form cyclohexene (B86901) derivatives, which are common scaffolds in organic chemistry. Additionally, these compounds are key substrates in Michael additions, which are fundamental C-C bond-forming reactions used to build complex molecular frameworks.
Integration of this compound in Polymer Chemistry and Functional Materials
The functional groups present in this compound also suggest its potential utility in the field of polymer chemistry and materials science.
Although ketones are not typically polymerizable through chain-growth mechanisms in the same way as alkenes, the presence of a hydroxyl group in this compound opens up possibilities for its incorporation into polymers via step-growth polymerization. quora.com For instance, the hydroxyl group could react with diisocyanates to form polyurethanes or with diacids or their derivatives to form polyesters. In such cases, this compound would act as a chain terminator or as a co-monomer to introduce specific functionalities into the polymer backbone.
There is currently no available information in the searched literature regarding the specific application of this compound as a functional additive or modifier for material properties. However, based on its chemical structure, some potential applications can be hypothesized. The presence of a phenyl group could enhance the refractive index of a polymer matrix if incorporated. The hydroxyl group could be used to improve adhesion to polar substrates or to act as a reactive site for cross-linking.
This compound in the Design and Synthesis of Ligands for Catalysis
This compound, a β-hydroxy ketone, possesses two key functional groups—a hydroxyl group and a carbonyl group—that can be chemically modified to design and synthesize a variety of ligands for catalysis. The strategic placement of these functionalities allows for the introduction of coordinating atoms such as nitrogen, phosphorus, and sulfur, which are essential for the catalytic activity of metal complexes.
One of the most direct ways to utilize this compound in ligand synthesis is through the formation of Schiff base ligands. Schiff bases, characterized by the presence of a carbon-nitrogen double bond (imine), are readily synthesized by the condensation reaction of a primary amine with a carbonyl compound, such as the ketone moiety in this compound. jchr.orgresearchgate.netgsconlinepress.comrsisinternational.orgijraset.com This reaction can be performed under relatively mild conditions, often with acid or base catalysis, to yield a Schiff base ligand where the imine nitrogen can coordinate to a metal center. jchr.orgresearchgate.netgsconlinepress.comrsisinternational.orgijraset.com The hydroxyl group can either remain as a pendant group, potentially influencing the steric and electronic properties of the resulting metal complex, or it can participate in coordination, leading to the formation of bidentate or even tridentate ligands if the amine used in the condensation contains an additional donor atom. The versatility of Schiff base ligands and their metal complexes is well-documented, with applications in various catalytic transformations, including oxidation, reduction, and polymerization reactions. jchr.org
Another potential application of this compound in ligand synthesis involves its conversion into chiral phosphine (B1218219) ligands. Chiral phosphines are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govresearchgate.nettcichemicals.comresearchgate.net The synthesis of such ligands from this compound could be envisioned through several synthetic routes. For instance, the ketone could be reduced to a secondary alcohol, followed by stereoselective substitution of the hydroxyl groups with phosphine moieties. Alternatively, the existing tertiary hydroxyl group could be used as a handle to introduce a phosphine group at a specific position after further chemical transformations. The inherent chirality that can be present in β-hydroxy ketones or introduced during their synthesis makes them attractive starting materials for the preparation of chiral ligands. nih.govresearchgate.nettcichemicals.comresearchgate.net
The following table summarizes the key functional groups of this compound and their potential modifications for ligand synthesis:
| Functional Group | Potential Modification for Ligand Synthesis | Resulting Ligand Type | Potential Catalytic Applications |
| Ketone (Carbonyl) | Condensation with a primary amine | Schiff Base (Imine) | Oxidation, Reduction, Polymerization |
| Hydroxyl | Derivatization to introduce phosphine or other donor groups | Phosphine, Amino-alcohol, etc. | Asymmetric Hydrogenation, C-C bond formation |
While specific examples of ligands derived directly from this compound are not extensively reported in the literature, the fundamental reactivity of its β-hydroxy ketone scaffold provides a clear conceptual framework for its use as a versatile precursor in the design and synthesis of new ligands for a broad range of catalytic applications.
Other Niche Applications of this compound in Chemical Research and Development
Beyond its potential role in ligand synthesis, this compound and its derivatives hold promise in other niche areas of chemical research and development, primarily owing to their structural features as a β-hydroxy ketone and the presence of a phenyl group.
One significant area of interest is its use as a chiral building block in asymmetric synthesis . If obtained in an enantiomerically pure form, this compound can serve as a valuable synthon for the preparation of more complex chiral molecules. The stereocenter at the hydroxyl-bearing carbon can be used to control the stereochemistry of subsequent reactions. This is a common strategy in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity. For example, a related compound, 3-hydroxy-4-phenylbutan-2-one, has been synthesized enantioselectively and is recognized as a flavor compound. researchgate.net
In the realm of medicinal chemistry , the β-hydroxy ketone moiety is a structural motif found in some biologically active compounds. The hydroxyl and carbonyl groups can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. While the specific pharmacological profile of this compound is not well-documented, derivatives of similar structures, such as other hydroxy-phenylbutanones, have been investigated for various biological activities. For instance, some pyrazole (B372694) derivatives containing a hydroxyl group have shown antifungal activity. researchgate.net The introduction of a hydroxymethyl group can sometimes enhance the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov
In materials science , derivatives of this compound could potentially be explored as monomers for the synthesis of novel polymers. For example, polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters with properties that can be tuned by the structure of the monomer units. nsf.govnih.govnih.govmdpi.com While not a direct precursor in the traditional sense, the functional groups of this compound could be modified to create monomers suitable for polymerization, potentially leading to materials with interesting thermal or mechanical properties. The presence of the phenyl group could impart rigidity and thermal stability to the resulting polymer.
The following table provides a summary of the potential niche applications of this compound:
| Area of Application | Rationale for Use | Potential Outcome |
| Asymmetric Synthesis | Use as a chiral precursor | Synthesis of enantiomerically pure complex molecules |
| Medicinal Chemistry | Structural motif with potential for biological interactions | Development of new therapeutic agents |
| Materials Science | Potential monomer precursor after modification | Creation of novel polymers with specific properties |
It is important to note that while the chemical structure of this compound suggests these potential applications, further research is needed to fully explore and validate its utility in these specialized areas.
Environmental Aspects and Degradation Pathways of 3 Hydroxy 3 Methyl 1 Phenylbutan 1 One
Photodegradation Studies of 3-Hydroxy-3-methyl-1-phenylbutan-1-one in Aqueous and Atmospheric Environments
In aqueous environments, the photodegradation of organic compounds can be influenced by the presence of other substances, such as dissolved organic matter, which can act as photosensitizers. The aromatic phenyl group in this compound could also play a role in its photochemical behavior. For example, the photodegradation of the UVA filter avobenzone, which also contains a ketone and aromatic rings, involves photoisomerization and the formation of various photofragments.
Table 1: Potential Photodegradation Reactions of Compounds with Similar Functional Groups
| Reaction Type | Description | Potential Relevance to this compound |
| Norrish Type I | Cleavage of the bond adjacent to the carbonyl group upon photoexcitation. | Could lead to the formation of radical species and subsequent degradation products. |
| Norrish Type II | Intramolecular abstraction of a hydrogen atom by the excited carbonyl group, leading to cleavage of the beta-carbon bond. | The presence of gamma-hydrogens in the butyl chain could facilitate this type of reaction. |
| Photoenolization | Formation of a transient enol isomer upon UV irradiation. | Some α,β-unsaturated ketones can undergo deconjugation via photoenolization in the presence of a mild base. |
| Photosensitized Reactions | Degradation initiated by excited states of other molecules (photosensitizers) present in the environment. | Dissolved organic matter in natural waters could promote indirect photodegradation. |
Microbial and Enzymatic Biotransformation Mechanisms of this compound
Specific microbial or enzymatic degradation pathways for this compound have not been documented. However, the structural features of the molecule suggest potential biotransformation routes. The presence of an aromatic ring and an alcohol functional group indicates that it could be a substrate for various microbial enzymes.
Bacteria and fungi are known to degrade a wide range of aromatic compounds. microbiologyresearch.orgnih.govresearchgate.netoup.com The degradation of such compounds often begins with oxidation of the aromatic ring, making it more susceptible to cleavage by dioxygenase enzymes. researchgate.net The resulting aliphatic intermediates are then further metabolized. microbiologyresearch.org
The tertiary alcohol group presents a greater challenge for microbial degradation compared to primary or secondary alcohols. However, some microorganisms have evolved pathways to degrade tertiary alcohols. nih.gov For instance, the bacterial degradation of tert-amyl alcohol involves a desaturase enzyme rather than a hydroxylation pathway. nih.gov Enzymatic oxidation of alcohols is a common biological process, often catalyzed by dehydrogenases and oxidases. mdpi.com
Table 2: Potential Microbial and Enzymatic Biotransformation Reactions
| Reaction Type | Description | Potential Relevance to this compound |
| Aromatic Ring Hydroxylation | Introduction of hydroxyl groups onto the phenyl ring by monooxygenase or dioxygenase enzymes. | A common initial step in the aerobic degradation of aromatic compounds. researchgate.net |
| Ring Cleavage | Opening of the aromatic ring by dioxygenase enzymes to form aliphatic acids. | A key step in the mineralization of aromatic pollutants. microbiologyresearch.org |
| Alcohol Oxidation | Conversion of the hydroxyl group to a ketone or further degradation products by alcohol dehydrogenases or oxidases. mdpi.com | The tertiary nature of the alcohol may hinder this process. nih.gov |
| Side Chain Oxidation | Degradation of the butyl chain. | Could occur through various oxidative pathways. |
Chemical Stability and Degradation Kinetics of this compound under Simulated Environmental Conditions
There is a lack of published data on the chemical stability and degradation kinetics of this compound under simulated environmental conditions. The stability of the compound will depend on factors such as pH, temperature, and the presence of other chemical species.
Beta-hydroxy ketones can be susceptible to dehydration reactions, especially under acidic or basic conditions, to form α,β-unsaturated ketones. fiveable.me The rate of this elimination reaction is influenced by the stereochemistry of the molecule. fiveable.me The stability of ketone bodies has been studied in other contexts, revealing that compounds like acetoacetate are unstable and can undergo decarboxylation, with the degradation rate being highly dependent on temperature. researchgate.netnih.gov While this compound is structurally different, these studies highlight the potential for instability in related functional groups.
Without specific experimental data, it is difficult to predict the half-life of this compound in various environmental compartments. Kinetic studies on related aromatic ketones or tertiary alcohols would be necessary to estimate its persistence.
Methodologies for Environmental Detection and Monitoring of this compound
Specific analytical methods for the detection and monitoring of this compound in environmental matrices have not been described in the available literature. However, standard analytical techniques used for the analysis of similar organic pollutants would likely be applicable.
High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for the separation, identification, and quantification of organic compounds in environmental samples. The choice of method would depend on the compound's volatility and thermal stability. Given its molecular weight and functional groups, both HPLC-MS and GC-MS could potentially be used.
For sample preparation, techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be employed to isolate and concentrate the analyte from complex matrices like water or soil.
Table 3: Potential Analytical Methodologies
| Analytical Technique | Detector | Potential Application |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis, Mass Spectrometry (MS) | Suitable for non-volatile compounds. The phenyl group allows for UV detection. MS provides high selectivity and sensitivity. |
| Gas Chromatography (GC) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility. |
| Solid-Phase Extraction (SPE) | N/A | A common sample preparation technique for concentrating the analyte from aqueous samples. |
| Liquid-Liquid Extraction (LLE) | N/A | A classic sample preparation technique for extracting organic compounds from aqueous solutions. |
Future Directions and Emerging Research Avenues for 3 Hydroxy 3 Methyl 1 Phenylbutan 1 One
Exploration of Unconventional and Highly Efficient Synthetic Strategies
The current synthesis of 3-Hydroxy-3-methyl-1-phenylbutan-1-one often relies on classical methods such as the crossed aldol (B89426) reaction, which can be effective but may present challenges in terms of efficiency, atom economy, and catalyst recovery. researchgate.net Future research is geared towards developing more sophisticated and sustainable synthetic protocols.
Key areas of exploration include:
Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze the formation of the molecule. This approach offers the potential for high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.
Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes. Flow chemistry can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the target compound. MCRs are highly efficient, reducing the number of synthetic steps, solvent waste, and purification efforts, similar to strategies developed for other complex molecules. jsynthchem.com
Novel Catalytic Systems: Investigating new catalysts, such as frustrated Lewis pairs or advanced organocatalysts, that could offer alternative reaction pathways with enhanced efficiency and selectivity. iupac.org
Table 1: Comparison of Synthetic Strategies for Future Exploration
| Synthetic Strategy | Potential Advantages | Research Focus |
| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly. | Screening for suitable enzymes (e.g., aldolases), process optimization. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, higher yields. | Reactor design, optimization of flow rates, temperature, and pressure. |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Design of novel one-pot procedures combining acetophenone, a propanone equivalent, and other reagents. |
| Advanced Catalysis | Novel reactivity, improved yields and selectivity, lower catalyst loading. | Development of new organocatalysts or transition-metal complexes. |
Discovery of Novel Reactivity Patterns and Unprecedented Chemical Transformations
The chemical reactivity of this compound is largely defined by its β-hydroxy ketone motif. However, its full reactive potential remains underexplored. Future research should focus on leveraging its unique structure to uncover new chemical transformations.
Promising avenues for investigation include:
Tandem/Cascade Reactions: Using the compound as a linchpin in reaction sequences where multiple bonds are formed in a single operation, leading to the rapid assembly of complex molecular architectures.
Asymmetric Transformations: Developing catalytic methods to access enantiomerically pure forms of the molecule or using it as a chiral building block in the synthesis of other stereochemically defined compounds.
Precursor for Heterocycles: Exploring its conversion into valuable heterocyclic scaffolds, such as furans, pyrans, or pyridines, which are prevalent in medicinal chemistry and materials science.
Cycloaddition Reactions: Investigating its participation in cycloaddition reactions, a powerful tool for ring formation, which has been studied computationally for similar compounds. imist.ma
Advanced Computational Modeling for Precise Property Prediction and Rational Reaction Design
Computational chemistry offers powerful tools to accelerate the discovery process by predicting molecular properties and modeling reaction mechanisms, thereby reducing the need for extensive empirical experimentation. Applying these methods to this compound can provide deep insights and guide laboratory work.
Key computational approaches to be employed:
Density Functional Theory (DFT): DFT studies can be used to investigate reaction mechanisms, determine transition state energies, and predict spectroscopic properties. researchgate.net This method has been successfully applied to study the reactivity of related hydroxy ketones with atmospheric radicals. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule in different solvent environments and its potential interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR): If the molecule is explored for biological applications, QSAR models can be developed to correlate its structural features with its activity, guiding the design of more potent analogs.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, providing an early assessment of its drug-likeness. nih.gov
Table 2: Application of Computational Methods
| Computational Method | Objective | Expected Outcome |
| Density Functional Theory (DFT) | Elucidate reaction pathways and predict properties. | Understanding of reactivity, prediction of NMR/IR spectra, rational catalyst design. |
| Molecular Dynamics (MD) | Simulate molecular behavior in various environments. | Insights into solvation effects and intermolecular interactions. |
| QSAR/ADMET Modeling | Predict biological activity and pharmacokinetic profiles. | Prioritization of derivatives for synthesis and testing, early-stage risk assessment. |
Integration of this compound into Emerging Domains of Chemical Science and Technology
The unique structural features of this compound make it a candidate for application in several emerging fields of chemical science. Aligning its research with transformative technologies can unlock novel applications. iupac.org
Potential areas for integration include:
Polymer Chemistry: Using the molecule as a monomer or a functional additive to create novel polymers with tailored properties, such as enhanced thermal stability, biodegradability, or specific optical characteristics.
Development of Aptamers: The compound could serve as a structural motif or a synthetic intermediate in the creation of small-molecule ligands designed to bind to specific aptamers, which are nucleic acid-based receptors with applications in diagnostics and therapeutics. iupac.org
Bioinspired Materials: The hydroxyketone functionality is present in various natural products. Research could focus on using the molecule as a building block for creating bioinspired materials, such as advanced adhesives or self-healing materials.
KRAS Inhibitors: The development of inhibitors for challenging biological targets like KRAS is an emerging area. iupac.org The phenylbutan-1-one scaffold could be explored as a starting point for the design of novel small-molecule inhibitors.
Identification and Addressing of Current Research Gaps in this compound Chemistry
Despite its potential, significant gaps exist in the current body of knowledge surrounding this compound. Systematically addressing these gaps is crucial for its future development.
The primary research gaps are:
Limited Synthetic Diversity: There is a notable lack of reported synthetic routes beyond classical aldol-type reactions. Research into alternative and more efficient methods is needed.
Incomplete Reactivity Profile: The reactivity of the compound has not been fully mapped out. A systematic investigation into its behavior with a broader range of reagents and under varied conditions is required.
Absence of a Chiral Synthesis: Methods for the enantioselective synthesis of the molecule are not established, limiting its application in stereospecific contexts such as pharmaceutical development.
Lack of Application-Oriented Studies: There is a scarcity of research exploring the practical applications of the compound in fields like materials science, agrochemicals, or medicinal chemistry.
No Comprehensive Computational Characterization: A thorough computational analysis of its electronic structure, potential energy surface, and physicochemical properties is currently missing.
Future research efforts should be strategically directed to fill these gaps, thereby building a robust foundation of knowledge that will enable the translation of this molecule from a laboratory chemical to a valuable component in advanced applications.
Q & A
Q. What are the optimal synthetic routes for 3-Hydroxy-3-methyl-1-phenylbutan-1-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound can be approached via:
- Friedel-Crafts Acylation : Reacting benzene derivatives with acylating agents (e.g., 3-methylbutanoyl chloride) in the presence of Lewis acids (AlCl₃). Reaction temperature and solvent polarity (e.g., dichloromethane vs. nitrobenzene) significantly affect regioselectivity and yield .
- Grignard Addition : Using phenylmagnesium bromide with 3-methyl-3-hydroxybutanone. Hydroxy protection (e.g., silylation) may be required to prevent side reactions .
Q. Key Optimization Parameters :
Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic and chromatographic techniques?
Methodological Answer :
- NMR Spectroscopy :
- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding (O-H···O=C) .
- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns (mobile phase: MeCN/H₂O with 0.1% formic acid) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?
Methodological Answer : Contradictions in biological activity (e.g., receptor binding vs. enzyme inhibition) may arise from:
- Variability in Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and buffer pH (7.4 vs. 6.8) .
- Metabolic Instability : Use metabolic inhibitors (e.g., CYP450 inhibitors) to assess compound stability .
- Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP measurement) .
Q. Example Workflow :
Validate purity via LC-MS (≥98%).
Replicate assays under controlled conditions (temperature, CO₂ levels).
Cross-reference with structurally similar compounds (e.g., 3-Methyl-3-phenylcyclobutan-1-one derivatives) .
Q. How can computational modeling and retrosynthetic analysis be applied to predict novel derivatives or optimize the synthesis of this compound?
Methodological Answer :
- Retrosynthetic Planning : Tools like Pistachio or Reaxys suggest feasible routes:
- DFT Calculations : Predict thermodynamic stability of intermediates and transition states (e.g., Gaussian09 at B3LYP/6-31G* level) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity .
Q. Case Study :
| Derivative | Predicted LogP | Synthetic Feasibility | Bioactivity (IC₅₀) |
|---|---|---|---|
| 3-Hydroxy-3-ethyl | 2.8 | Moderate | 12 µM |
| 3-Methoxy-3-methyl | 2.1 | High | 25 µM |
Q. What experimental design considerations are critical for studying the metabolic pathways of this compound in vitro?
Methodological Answer :
- Hepatocyte Incubations : Use primary human hepatocytes (PHH) with NADPH-regenerating systems to assess Phase I/II metabolism .
- Metabolite Identification : HR-MS/MS (High-Resolution Mass Spectrometry) detects hydroxylated or glucuronidated metabolites .
- Enzyme Inhibition Studies : Test CYP450 isoforms (e.g., CYP3A4, CYP2D6) using fluorescent probes .
Q. Key Parameters :
- Incubation time (0–120 min).
- Substrate concentration (1–100 µM).
- Control experiments with ketoconazole (CYP3A4 inhibitor).
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., EtOH/water, 70:30) to induce slow crystallization .
- Seeding Techniques : Introduce microcrystals from analogous compounds (e.g., 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one) .
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
